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Compound of Interest

Compound Name: 4-Nitrobenzyl alcohol

Cat. No.: B041310

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Nitrobenzyl alcohol, a crucial reagent and building block in organic synthesis and
pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols
for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic
compounds. The *H and 13C NMR spectra of 4-Nitrobenzyl alcohol provide definitive
information about its proton and carbon framework.

1H NMR Data

The 'H NMR spectrum of 4-Nitrobenzyl alcohol is characterized by distinct signals
corresponding to the aromatic protons, the benzylic methylene protons, and the hydroxyl
proton. The electron-withdrawing nature of the nitro group significantly influences the chemical
shifts of the aromatic protons.
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
8.22-8.20 d 2H Ar-H (ortho to NOz2)
7.60-7.58 d 2H Ar-H (meta to NO2)
5.56-5.53 t 1H -OH
4.65-4.63 d 2H -CH2-

Data obtained in DMSO-de at 400 MHz.

13C NMR Data

The 13C NMR spectrum provides insight into the carbon skeleton of the molecule. The chemical
shifts are influenced by the electronic environment of each carbon atom.

Chemical Shift (ppm) Assighment

149.3 C-NO2

147.1 C-CH:20H

128.0 Ar-CH (meta to NOz2)
123.5 Ar-CH (ortho to NO2)
62.9 -CH2-

Predicted values and data from similar compounds suggest these assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their
characteristic vibrational frequencies. The IR spectrum of 4-Nitrobenzyl alcohol clearly
indicates the presence of the hydroxyl, nitro, and aromatic groups.
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Wavenumber (cm~?) Intensity Assignment
3522 Strong, Broad O-H stretch (alcohol)
3112 Medium C-H stretch (aromatic)
2927 Medium C-H stretch (aliphatic)
1604 Strong C=C stretch (aromatic)
N-O asymmetric stretch (nitro
1515 Very Strong
group)
N-O symmetric stretch (nitro
1346 Very Strong
group)
1064 Strong C-O stretch (primary alcohol)
C-H out-of-plane bend (p-
854 Strong

disubstituted)

Data obtained using a PerkinElmer Spectrum IR Version 10.6.1.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, aiding in its identification and structural elucidation. The electron ionization (EIl)
mass spectrum of 4-Nitrobenzyl alcohol is presented below.
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miz Relative Intensity (%) Possible Fragment
153 33.44 [M]* (Molecular lon)
136 15.7 [M-OH]*

107 64.53 [M-NO2]*

106 23.3 [M-NO2-H]*

89 41.94 [C7Hs0]*

78 34.91 [CeHe]*

77 100.00 [CeHs]* (Base Peak)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

NMR Spectroscopy

Sample Preparation: A sample of 4-Nitrobenzyl alcohol (typically 5-10 mg for *H NMR and 20-
50 mg for 3C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.qg.,
DMSO-des or CDCI3) in a standard 5 mm NMR tube. A small amount of a reference standard,
such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern

spectrometers can reference the residual solvent peak.

Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a Bruker
Avance operating at a field strength of 400 MHz for the *H nucleus. For *H NMR, a sufficient
number of scans are acquired to obtain a good signal-to-noise ratio. For 133C NMR, a proton-
decoupled sequence is typically used to simplify the spectrum and enhance the signal of the
less sensitive 13C nucleus. Key parameters such as pulse width, acquisition time, and
relaxation delay are optimized for quantitative analysis.

FT-IR Spectroscopy

Sample Preparation: For a solid sample like 4-Nitrobenzyl alcohol, the KBr pellet method is
commonly employed. A small amount of the finely ground sample (1-2 mg) is intimately mixed
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with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then
pressed under high pressure in a die to form a transparent pellet. Alternatively, the Attenuated
Total Reflectance (ATR) technique can be used, where a small amount of the solid sample is
placed directly on the ATR crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the pure KBr pellet or the empty ATR crystal is first
collected. The sample is then placed in the beam path, and the sample spectrum is recorded.
The final spectrum is presented in terms of transmittance or absorbance as a function of
wavenumber (cm™1).

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the 4-Nitrobenzyl alcohol sample is introduced into
the mass spectrometer, typically via a direct insertion probe or after separation by gas
chromatography (GC). The sample is vaporized in the ion source.

lonization and Fragmentation: In the ion source, the gaseous molecules are bombarded with a
beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a
molecular ion ([M]*), and to fragment into smaller, characteristic charged species.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A
detector then records the abundance of each ion, generating a mass spectrum which is a plot
of relative intensity versus m/z.

Spectroscopic Data Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data for a compound like 4-Nitrobenzyl alcohol.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b041310#spectroscopic-data-of-4-nitrobenzyl-alcohol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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